Cas no 35570-69-5 (6-Chloro-3-(hydroxymethyl)oxazolo4,5-bpyridin-2(3H)-one)

6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound featuring a fused oxazolopyridine core with chloro and hydroxymethyl functional groups. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing biologically active molecules. The chloro substituent enhances reactivity for further derivatization, while the hydroxymethyl group provides a versatile handle for functionalization or conjugation. This compound exhibits potential utility in medicinal chemistry for designing kinase inhibitors or antimicrobial agents due to its rigid, nitrogen-rich scaffold. Its stability under standard conditions and compatibility with common synthetic methodologies further underscore its practicality in research and industrial applications.
6-Chloro-3-(hydroxymethyl)oxazolo4,5-bpyridin-2(3H)-one structure
35570-69-5 structure
Product name:6-Chloro-3-(hydroxymethyl)oxazolo4,5-bpyridin-2(3H)-one
CAS No:35570-69-5
MF:C7H5ClN2O3
MW:200.57920050621
CID:1471737
PubChem ID:21426072

6-Chloro-3-(hydroxymethyl)oxazolo4,5-bpyridin-2(3H)-one Chemical and Physical Properties

Names and Identifiers

    • Oxazolo[4,5-b]pyridin-2(3H)-one, 6-chloro-3-(hydroxymethyl)-
    • 6-chloro-3-(hydroxymethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one
    • 35570-69-5
    • 6-Chloro-3-(hydroxymethyl)[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
    • BQHXIHLWYTXQNU-UHFFFAOYSA-N
    • 3-hydroxymethyl-6-chloro-oxazolo[ 4,5-b]pyridin-2-(3H)-one
    • 3-hydroxymethyl-6-chloro-oxazolo[4,5-b]pyridin-2-(3H)-one
    • SCHEMBL11760264
    • 6-chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one
    • DTXSID10613645
    • 6-Chloro-3-(hydroxymethyl)oxazolo4,5-bpyridin-2(3H)-one
    • Inchi: InChI=1S/C7H5ClN2O3/c8-4-1-5-6(9-2-4)10(3-11)7(12)13-5/h1-2,11H,3H2
    • InChI Key: BQHXIHLWYTXQNU-UHFFFAOYSA-N
    • SMILES: C1=C(C=NC2=C1OC(=O)N2CO)Cl

Computed Properties

  • Exact Mass: 199.99895
  • Monoisotopic Mass: 199.9988697g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.7Ų
  • XLogP3: 1.2

Experimental Properties

  • PSA: 62.66

6-Chloro-3-(hydroxymethyl)oxazolo4,5-bpyridin-2(3H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C695570-10mg
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one
35570-69-5
10mg
$414.00 2023-05-18
TRC
C695570-5mg
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one
35570-69-5
5mg
$224.00 2023-05-18
TRC
C695570-50mg
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one
35570-69-5
50mg
$1734.00 2023-05-18
TRC
C695570-25mg
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one
35570-69-5
25mg
$ 800.00 2023-09-08

Additional information on 6-Chloro-3-(hydroxymethyl)oxazolo4,5-bpyridin-2(3H)-one

6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one: A Comprehensive Overview

The compound with CAS No. 35570-69-5, known as 6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazolopyridines, which are heterocyclic compounds characterized by a fused oxazole and pyridine ring system. The presence of a hydroxymethyl group at position 3 and a chlorine atom at position 6 introduces unique electronic and steric properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of 6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one in drug discovery. Researchers have explored its ability to modulate key biological targets, such as kinases and G-protein coupled receptors (GPCRs), which are implicated in numerous diseases, including cancer and neurodegenerative disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinase enzymes, suggesting its potential as a lead compound for anti-cancer therapies.

In addition to its pharmacological applications, 6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one has also been investigated for its role in chemical synthesis. Its versatile structure allows for further functionalization, enabling the creation of more complex molecules with enhanced bioactivity. For example, chemists have successfully utilized this compound as a building block for constructing multi-ring systems with improved solubility and bioavailability.

The synthesis of CAS No. 35570-69-5 involves a series of well-established organic reactions, including nucleophilic aromatic substitution and cyclization processes. These methods ensure high yields and purity, making it accessible for both academic and industrial applications. Moreover, advancements in green chemistry have led to the development of more sustainable synthesis routes for this compound, reducing environmental impact while maintaining product quality.

From a structural perspective, the oxazolopyridine core of 6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one provides an ideal scaffold for hydrogen bonding interactions. This property is particularly advantageous in drug design, where hydrogen bonding plays a critical role in molecular recognition and binding affinity. Computational studies have revealed that the hydroxymethyl group at position 3 contributes significantly to the compound's ability to form such interactions with target proteins.

In terms of physical properties, this compound exhibits a melting point of approximately 180°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and acetonitrile. These characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.

The growing interest in CAS No. 35570-69-5 has also led to its inclusion in several chemical databases and repositories. For instance, it is listed in PubChem (a database of chemical structures), where researchers can access detailed information about its properties, synthesis methods, and biological activities. Furthermore, its inclusion in these databases facilitates its use as a reference standard in analytical chemistry.

In conclusion, 6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one stands out as a versatile and promising molecule with applications spanning drug discovery, chemical synthesis, and materials science. With ongoing research uncovering new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the advancement of modern chemistry.

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